molecular formula C18H21N5S B1236854 3-(4-tert-butylphenyl)-4-[(E)-(1-methylpyrrol-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione

3-(4-tert-butylphenyl)-4-[(E)-(1-methylpyrrol-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione

Cat. No. B1236854
M. Wt: 339.5 g/mol
InChI Key: GGKUFTYXGKDNBZ-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-tert-butylphenyl)-4-[(1-methyl-2-pyrrolyl)methylideneamino]-1H-1,2,4-triazole-5-thione is a member of triazoles.

Scientific Research Applications

Thiol-Thione Tautomerism and Antileishmanial Activity

The thiol-thione tautomerism of 1,2,4-triazole derivatives with Schiff base, similar to the target compound, has been explored. These studies include spectroscopic methods and quantum mechanical calculations. Notably, 1,2,4-triazole derivatives exhibit significant in vitro antileishmanial activity, suggesting potential applications in antiparasitic treatments (Süleymanoğlu et al., 2017).

Antimicrobial Properties

4-substituted benzylideneamino-1,2,4-triazole-3-thione derivatives have demonstrated notable antimicrobial activities against various microorganisms, particularly Gram-positive bacteria. This implies potential applications in developing new antibacterial agents (Dogan et al., 1997).

Anticancer Activity

Research indicates that 1,2,4-triazole-3-thiol derivatives bearing hydrazone moiety, which are structurally similar to the target compound, show cytotoxic effects against human melanoma, breast cancer, and pancreatic carcinoma cell lines. This suggests their potential as anticancer agents, particularly in 3D cell culture models (Šermukšnytė et al., 2022).

Analgesic Potential

Triazole derivatives have been synthesized and evaluated for their in vivo analgesic activity. These studies demonstrate the potential of such compounds, including ones structurally related to the target molecule, as potent analgesic agents (Zaheer et al., 2021).

Structural Analysis

Detailed structural analyses of Schiff base derivatives of 1,2,4-triazole-5-thione compounds, akin to the target chemical, have been conducted. This includes studies on bond distances, angles, and hydrogen bonding patterns, which are crucial for understanding their chemical behavior (McCarrick et al., 1999).

properties

Product Name

3-(4-tert-butylphenyl)-4-[(E)-(1-methylpyrrol-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione

Molecular Formula

C18H21N5S

Molecular Weight

339.5 g/mol

IUPAC Name

3-(4-tert-butylphenyl)-4-[(E)-(1-methylpyrrol-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C18H21N5S/c1-18(2,3)14-9-7-13(8-10-14)16-20-21-17(24)23(16)19-12-15-6-5-11-22(15)4/h5-12H,1-4H3,(H,21,24)/b19-12+

InChI Key

GGKUFTYXGKDNBZ-XDHOZWIPSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2/N=C/C3=CC=CN3C

SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=CN3C

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NNC(=S)N2N=CC3=CC=CN3C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-tert-butylphenyl)-4-[(E)-(1-methylpyrrol-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione
Reactant of Route 2
Reactant of Route 2
3-(4-tert-butylphenyl)-4-[(E)-(1-methylpyrrol-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione
Reactant of Route 3
Reactant of Route 3
3-(4-tert-butylphenyl)-4-[(E)-(1-methylpyrrol-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione
Reactant of Route 4
3-(4-tert-butylphenyl)-4-[(E)-(1-methylpyrrol-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione
Reactant of Route 5
3-(4-tert-butylphenyl)-4-[(E)-(1-methylpyrrol-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione
Reactant of Route 6
3-(4-tert-butylphenyl)-4-[(E)-(1-methylpyrrol-2-yl)methylideneamino]-1H-1,2,4-triazole-5-thione

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